![molecular formula C23H18O4 B14618919 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid CAS No. 60878-10-6](/img/structure/B14618919.png)
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an acryloyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate This intermediate can be synthesized through the nucleophilic substitution of a benzyloxy group onto a phenyl ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and concentration of reagents. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Oxidation: Benzoquinones and other oxidized derivatives.
Reduction: Saturated compounds with reduced double bonds.
Substitution: Nitro, sulfo, or other substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acryloyl and benzoic acid moieties can engage in covalent bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-[2-(Methoxy)phenyl]acryloyl}benzoic acid
- 2-{3-[2-(Ethoxy)phenyl]acryloyl}benzoic acid
- 2-{3-[2-(Phenoxy)phenyl]acryloyl}benzoic acid
Uniqueness
2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60878-10-6 |
|---|---|
Formule moléculaire |
C23H18O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[3-(2-phenylmethoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C23H18O4/c24-21(19-11-5-6-12-20(19)23(25)26)15-14-18-10-4-7-13-22(18)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26) |
Clé InChI |
AREIOLWAMNBPSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


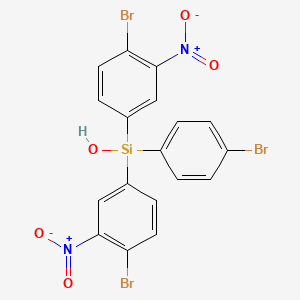
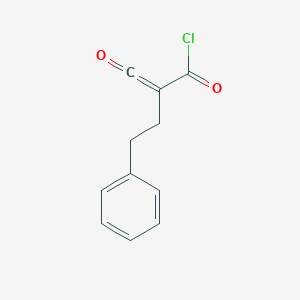
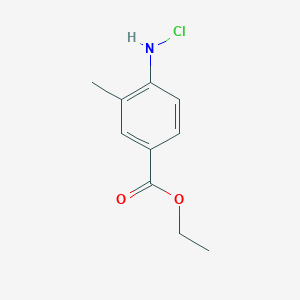
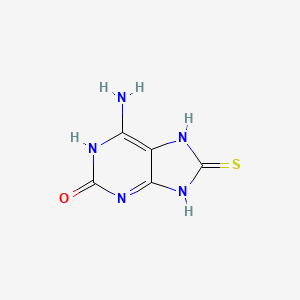
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
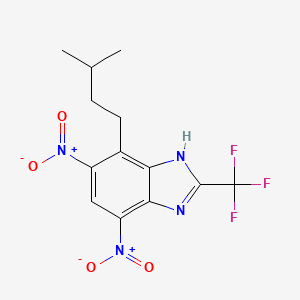
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
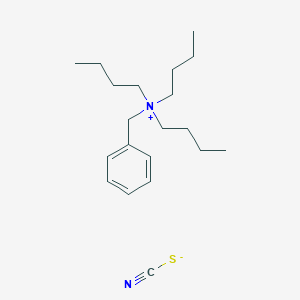

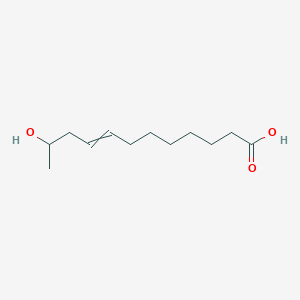
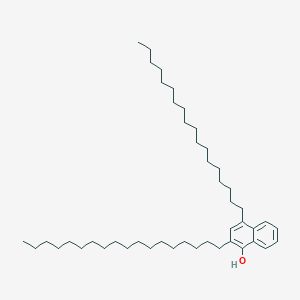
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
